5,5-Dimethyl-5,6-dihydrobenzo[c]acridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5443-59-4 |
|---|---|
Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
5,5-dimethyl-6H-benzo[c]acridine |
InChI |
InChI=1S/C19H17N/c1-19(2)12-14-11-13-7-3-6-10-17(13)20-18(14)15-8-4-5-9-16(15)19/h3-11H,12H2,1-2H3 |
InChI Key |
XNQXWSILQMRIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC3=CC=CC=C3N=C2C4=CC=CC=C41)C |
Origin of Product |
United States |
Spectroscopic and Structural Characterization Techniques for 5,5 Dimethyl 5,6 Dihydrobenzo C Acridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR). ijirset.commicrobenotes.com
For 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the benzo and acridine (B1665455) rings would likely appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns providing insight into their positions and relationships with neighboring protons. libretexts.orgchemistrysteps.com The protons of the two methyl groups at the 5-position would be expected to appear as a single, sharp singlet in the upfield region, as they are chemically equivalent. The protons on the dihydro portion of the acridine ring system would also have characteristic chemical shifts.
¹³C NMR spectroscopy would complement the proton data by identifying the number of unique carbon environments. youtube.com Each carbon atom in the aromatic rings, the dihydroacridine core, and the methyl groups would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic) and the nature of its bonding.
No specific experimental ¹H or ¹³C NMR data for this compound has been found in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. acs.org
If subjected to mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its exact molecular weight. High-resolution mass spectrometry could further confirm its elemental composition. The fragmentation pattern, generated by the breakdown of the molecule in the mass spectrometer, would likely involve the loss of methyl groups and characteristic cleavages of the dihydroacridine ring system. researchgate.netca.gov Analysis of these fragments can provide valuable information for confirming the structure of the molecule. cedre.fr
Specific experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, are not available in the surveyed scientific databases.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Chromophore Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. acs.org This technique is particularly useful for characterizing compounds with conjugated systems, such as the aromatic rings in acridine derivatives. researchgate.net
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* transitions within its extended aromatic system. researchgate.net The positions and intensities of these absorption maxima (λmax) are indicative of the molecule's chromophore. The general class of acridines is known to absorb significantly in the UV region. omlc.orgnist.gov
A detailed experimental UV-Vis absorption spectrum for this compound, including specific λmax values and molar absorptivities, has not been reported in the literature reviewed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. tutorchase.combellevuecollege.edu
An IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic rings and the aliphatic methyl and methylene (B1212753) groups. nih.govoregonstate.edu The aromatic C=C stretching vibrations would also be prominent in the fingerprint region of the spectrum. mdpi.com The presence and positions of these bands would help to confirm the presence of the key structural features of the molecule.
No experimentally obtained IR spectrum for this compound has been found in the public domain.
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
A successful single-crystal X-ray diffraction analysis of this compound would provide an unambiguous determination of its molecular structure. rigaku.com This would confirm the connectivity of the atoms and reveal the conformation of the dihydroacridine ring, including the spatial orientation of the dimethyl-substituted carbon.
There are no published reports of the single-crystal X-ray structure of this compound in the Cambridge Structural Database or other reviewed crystallographic resources.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. davidson.edu This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. chemcollective.orgbrainkart.comck12.org
For this compound (molecular formula C₁₉H₁₇N), the theoretical elemental composition would be approximately 87.32% carbon, 6.56% hydrogen, and 5.36% nitrogen. Experimental elemental analysis would be expected to yield values very close to these theoretical percentages, thereby confirming the empirical formula of the compound. quora.com
Specific experimental results from an elemental analysis of this compound are not available in the reviewed scientific literature.
Computational and Theoretical Investigations of 5,5 Dimethyl 5,6 Dihydrobenzo C Acridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules, providing insights into their reactivity, stability, and optical properties. For complex heterocyclic systems like 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine, methods such as Density Functional Theory (DFT) are employed to model the electronic structure with considerable accuracy. These computational approaches allow for the determination of key electronic parameters, including the energies of the frontier molecular orbitals.
While specific experimental or calculated values for this compound are not extensively documented in publicly available literature, the properties can be inferred from studies on closely related acridine (B1665455) derivatives. For instance, theoretical investigations on acridine-based compounds are often performed using DFT with functionals like B3LYP, B3PW91, or CAM-B3LYP and basis sets such as 6-31G(d,p) or 6-311G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The HOMO energy level is associated with the ability to donate electrons, while the LUMO energy level relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and electrical transport properties. researchgate.netnih.gov A smaller gap generally suggests higher chemical reactivity and lower stability. nih.gov
In a comprehensive DFT study of a related compound, 12,12-dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridine-3-carbonitrile (BACN), the HOMO and LUMO energy levels were calculated using various functionals. researchgate.net These calculations revealed that the choice of functional significantly impacts the resulting energy values. The HOMO, LUMO, and energy gap values for BACN are presented in the table below and can serve as an estimate for the electronic properties of this compound, though variations are expected due to structural differences. The presence of the electron-withdrawing cyano group and the additional phenyl ring in BACN would likely result in lower HOMO and LUMO energies compared to the target compound.
| Functional | Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| B3LYP | 6-311G(d,p) | -5.65 | -1.74 | 3.91 |
| B3PW91 | 6-311G(d,p) | -5.69 | -1.81 | 3.88 |
| CAM-B3LYP | 6-311G(d,p) | -6.42 | -1.01 | 5.41 |
| ωB97XD | 6-311G(d,p) | -6.79 | -0.96 | 5.83 |
Data adapted from a DFT study on the related compound BACN. researchgate.net
Singlet-Triplet Energy Gap Determination
The singlet-triplet energy gap (ΔES-T) is a crucial parameter in photophysics, particularly for applications in organic light-emitting diodes (OLEDs). It represents the energy difference between the lowest singlet excited state (S1) and the lowest triplet excited state (T1). A small ΔES-T is desirable for materials exhibiting thermally activated delayed fluorescence (TADF), which allows for the efficient harvesting of triplet excitons for light emission.
The determination of this gap can be achieved through time-dependent density functional theory (TD-DFT) calculations. researchgate.net For acridine-based compounds, the ΔES-T is influenced by the degree of spatial overlap between the HOMO and LUMO. A larger overlap generally leads to a larger singlet-triplet splitting.
While specific TD-DFT calculations for this compound are not found in the reviewed literature, studies on similar donor-acceptor molecules indicate that the molecular geometry and the nature of substituents play a significant role in tuning the ΔES-T. researchgate.net For the target molecule, the rigid, partially saturated structure with the dimethyl substitution would influence the electronic distribution and, consequently, the energy levels of the singlet and triplet states.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule (ligand) interacts with a biological macromolecule (target), such as proteins or nucleic acids. These methods are instrumental in drug discovery for identifying potential therapeutic agents and elucidating their mechanism of action at a molecular level.
Prediction of Binding Modes with Biological Macromolecules
Derivatives of 5,6-dihydrobenzo[c]acridine (B2594076) have been the subject of molecular modeling studies to investigate their potential as anticancer agents, particularly as ligands for G-quadruplex DNA structures. nih.govnih.gov G-quadruplexes are secondary structures of DNA found in regions such as telomeres and gene promoters (e.g., c-myc and c-KIT), and their stabilization by small molecules can inhibit cancer cell proliferation. nih.govnih.gov
Molecular docking studies on these derivatives have shown that the planar aromatic core of the benzo[c]acridine system is crucial for its interaction with the G-quartet of the G-quadruplex. nih.govnih.gov The primary binding mode is predicted to be end-stacking, where the planar acridine moiety stacks on the terminal G-quartet. nih.govnih.gov Additionally, substituents on the acridine ring can form hydrogen bonds or electrostatic interactions with the phosphate (B84403) backbone or the loops of the G-quadruplex, further stabilizing the complex. nih.govnih.gov
Structure-Energy Relationship Studies and Conformational Analysis
Structure-energy relationship studies and conformational analysis aim to understand how the three-dimensional arrangement of atoms in a molecule affects its stability and properties. For a molecule like this compound, which contains a non-aromatic, puckered dihydropyridine (B1217469) ring fused to a larger planar system, conformational analysis is key to identifying the most stable spatial arrangements.
The dihydro portion of the molecule, containing the 5,5-dimethyl substituted carbon, will adopt a conformation that minimizes steric strain. This part of the molecule is flexible compared to the rigid aromatic portion. Computational methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles, allowing for the identification of low-energy conformers.
Biological Activities and Mechanistic Elucidation of 5,5 Dimethyl 5,6 Dihydrobenzo C Acridine Derivatives
Nucleic Acid Interaction Mechanisms
The planar nature of the 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine scaffold is a key determinant of its interaction with nucleic acids. This structural feature facilitates its insertion between the base pairs of DNA and its binding to alternative DNA structures, leading to a cascade of cellular consequences.
Derivatives of the acridine (B1665455) family, to which this compound belongs, are known to interact with duplex DNA. The binding constants for various acridine derivatives with calf thymus DNA (ctDNA) have been determined using spectroscopic techniques. These studies help in quantifying the affinity of these compounds for DNA. While specific binding constant values for this compound were not detailed in the provided search results, a study on novel acridine derivatives reported binding constants (K) in the range of 2.0 x 10³ to 3.1 x 10⁴ M⁻¹. nih.gov This interaction is often characterized by intercalation, where the planar aromatic ring system stacks between the base pairs of the DNA double helix. Such an interaction can lead to structural distortions in the DNA, potentially interfering with DNA replication and transcription.
Beyond the canonical double helix, derivatives of 5,6-dihydrobenzo[c]acridine (B2594076) have demonstrated a notable ability to interact with and stabilize G-quadruplex (G4) DNA structures. These are non-canonical secondary structures formed in guanine-rich sequences, which are often found in the promoter regions of oncogenes, such as c-KIT.
A series of novel 7-substituted-5,6-dihydrobenzo[c]acridine derivatives were synthesized and shown to effectively bind to and stabilize the c-KIT G-quadruplex, with a good selectivity over duplex DNA. nih.gov Further investigations into 12-N-methylated 5,6-dihydrobenzo[c]acridine derivatives revealed that this modification led to a stronger binding affinity and stabilizing ability for the c-myc G-quadruplex structure when compared to their non-methylated counterparts. nih.gov These methylated derivatives were found to stack more effectively on the G-quartet surface. nih.gov Molecular modeling studies have provided insights into the possible binding modes of these ligands with the G-quadruplex. nih.gov The stabilization of these G4 structures by such ligands can suppress the transcription of the associated oncogenes. For instance, compound 2b, a 7-substituted-5,6-dihydrobenzo[c]acridine derivative, was shown to suppress both the transcription and translation of the c-KIT gene in K562 cells. nih.gov
Table 1: G-Quadruplex Binding and Stabilization by 5,6-dihydrobenzo[c]acridine Derivatives
| Derivative Type | Target G-Quadruplex | Key Findings | Reference |
|---|---|---|---|
| 7-substituted | c-KIT | Effective binding and stabilization with good selectivity against duplex DNA. nih.gov | nih.gov |
Topoisomerases are crucial enzymes that manage the topological state of DNA, making them important targets in cancer therapy. nih.gov Acridine-based compounds have been identified as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govmdpi.com Some novel acridine derivatives have demonstrated a strong inhibitory effect against Topo II at a concentration of 5μM. nih.gov Assays to determine the mode of inhibition have confirmed that these compounds act as topoisomerase suppressors rather than poisons. nih.gov This means they likely interfere with the enzyme's catalytic activity rather than stabilizing the enzyme-DNA cleavage complex, which is the mechanism of topoisomerase poisons. mdpi.com
The acridine ring is thought to be responsible for intercalating into the DNA, while substituents on the acridine core can provide selectivity and enhance the interaction with the DNA-topoisomerase complex. mdpi.com Molecular docking studies have been employed to predict the binding affinities and interaction modes of these compounds with topoisomerases. mdpi.com
Cellular Response Pathways
The interaction of this compound derivatives with nucleic acids and their enzymatic machinery triggers a variety of cellular responses, often culminating in the inhibition of cell proliferation and the induction of cell death.
A key cellular response to the activity of these compounds is the induction of apoptosis, or programmed cell death. This is often mediated through the activation of a cascade of enzymes known as caspases. The executioner caspase, caspase-3, plays a pivotal role in the final stages of apoptosis. dovepress.com
Biological evaluation of compound 2b, a 7-substituted-5,6-dihydrobenzo[c]acridine derivative, demonstrated its ability to induce apoptosis through the activation of the caspase-3 cascade pathway. nih.gov Similarly, chalcone-acridine hybrids have been shown to induce apoptosis accompanied by the activation of caspase 3/7. mdpi.com The activation of this caspase cascade leads to the cleavage of key cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. dovepress.com
Table 2: Apoptosis Induction by Acridine Derivatives
| Compound Type | Key Finding | Activated Caspase | Reference |
|---|---|---|---|
| 7-substituted-5,6-dihydrobenzo[c]acridine | Induces apoptosis. nih.gov | Caspase-3 | nih.gov |
In addition to inducing apoptosis, this compound derivatives can also interfere with the normal progression of the cell cycle. The cell cycle is a tightly regulated process, and disruption of this process can halt cell proliferation.
Several acridine-based compounds have been shown to cause cell cycle arrest, particularly at the G2/M phase. mdpi.comresearchgate.net This phase of the cell cycle is critical for preparation for mitosis. For example, a chalcone-acridine hybrid was found to cause G2/M cell cycle arrest, which was associated with the modulation of the expression of specific cell cycle-associated proteins like cyclin B1. mdpi.comsemanticscholar.org The inhibition of cyclin-CDK complexes by proteins such as p21 can lead to a blockade of cell cycle progression in both the G1/S and G2/M phases. mdpi.com The ability of these compounds to induce G2/M arrest suggests they may interfere with processes such as the formation of the mitotic spindle or the activation of the cyclin B1/CDK1 complex, which is essential for entry into mitosis.
Gene Expression Regulation
Derivatives of 5,6-dihydrobenzo[c]acridine have been shown to modulate gene expression at both the transcriptional and translational levels, primarily through targeted interactions with unique DNA secondary structures.
A primary mechanism by which 5,6-dihydrobenzo[c]acridine derivatives exert their effects is through the stabilization of G-quadruplex (G4) structures in the promoter regions of key oncogenes. These four-stranded DNA structures can act as silencers, and their stabilization by small molecules can effectively inhibit gene transcription.
Research into 7-substituted-5,6-dihydrobenzo[c]acridine derivatives has demonstrated their ability to effectively bind to and stabilize the G-quadruplex located in the promoter region of the c-KIT oncogene. nih.gov Biophysical evaluations confirmed that these derivatives exhibit good selectivity for the c-KIT G-quadruplex over duplex DNA. nih.gov Subsequent molecular analysis using RT-PCR showed that specific compounds, such as compound 2b, suppressed the transcription of the c-KIT gene in K562 cells. science.gov This targeted transcriptional control highlights the potential of these derivatives to modulate oncogenic pathways.
Similarly, studies on 12-N-methylated 5,6-dihydrobenzo[c]acridine derivatives have established them as a class of highly selective ligands for the G-quadruplex in the promoter of the c-MYC oncogene. nih.gov The introduction of a positive charge via N-methylation at the 12-position of the benzo[c]acridine ring was found to enhance both binding affinity and stabilizing ability for the c-MYC G-quadruplex structure compared to non-methylated analogues. nih.gov Reverse transcription (RT) PCR assays confirmed that a lead compound from this series, 21c, could down-regulate the transcription of the c-MYC gene in Ramos cell lines, which contain the targeted G-quadruplex element. nih.gov
| Compound Class | Specific Derivative | Oncogene Target | Mechanism | Cell Line |
|---|---|---|---|---|
| 7-Substituted-5,6-dihydrobenzo[c]acridine | Compound 2b | c-KIT | G-quadruplex stabilization in promoter | K562 |
| 12-N-Methylated-5,6-dihydrobenzo[c]acridine | Compound 21c | c-MYC | G-quadruplex stabilization in promoter | Ramos |
Beyond transcriptional control, evidence suggests that 5,6-dihydrobenzo[c]acridine derivatives can also impact protein expression at the translational level. In the same study that demonstrated transcriptional suppression of the c-KIT gene, Western blot analysis was performed. The results indicated that treatment with compound 2b also led to a significant reduction in c-KIT protein levels in K562 cells. science.gov This finding suggests a dual mechanism of action, whereby the compound not only reduces the amount of mRNA transcript but also suppresses its translation into the final oncoprotein.
Enzyme Inhibition Profiles (e.g., Histone Deacetylases (HDAC), Poly(ADP-ribose) polymerase 1 (PARP-1))
The acridine scaffold is a versatile pharmacophore that has been incorporated into inhibitors targeting various enzymes critical to cell survival and proliferation.
Research has led to the development of novel acridine hydroxamic acid derivatives designed as potential dual inhibitors of Topoisomerase (Topo) and Histone Deacetylases (HDAC). nih.govresearchgate.net One particular compound demonstrated potent HDAC inhibitory action, proving to be several times more effective than the established HDAC inhibitor SAHA (Vorinostat). nih.gov This line of research indicates that the acridine structure can be effectively modified to target enzymes involved in epigenetic regulation.
While the broader family of acridine analogues has been investigated for the inhibition of other enzymes like Poly(ADP-ribose) polymerase 1 (PARP-1), specific studies focusing on the this compound scaffold for PARP-1 inhibition are not prominently featured in the reviewed literature. The therapeutic strategy of combining PARP and Topoisomerase inhibitors is an active area of research for overcoming drug resistance.
| Compound Class | Enzyme Target | Key Findings |
|---|---|---|
| Acridine Hydroxamic Acid Derivatives | Histone Deacetylases (HDAC) | A derivative was identified with significantly greater potency than the reference inhibitor SAHA (Vorinostat). nih.gov |
| Acridine Derivatives (General) | Poly(ADP-ribose) polymerase 1 (PARP-1) | The broader acridine class has been explored for PARP-1 inhibition, often in dual-target approaches with Topoisomerase. |
Exploratory Biological Modulations in Benzo[c]acridine Research (e.g., Neuroprotective Effects, Anti-inflammatory Activity)
The biological investigation of acridine derivatives extends beyond oncology into other therapeutic areas, including neuroprotection and anti-inflammatory applications.
The potential for acridine derivatives to confer neuroprotective effects has been an area of exploratory research. Studies have evaluated small libraries of acridine compounds to identify novel agents with neuroprotective activity. science.gov This suggests that the scaffold may interact with targets relevant to neurodegenerative processes, although specific investigations into this compound for this purpose are still emerging.
More definitive research has been conducted on the anti-inflammatory properties of the acridine core. A study focused on novel N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives demonstrated significant anti-inflammatory and analgesic activities. ijpsonline.com In preclinical models, compounds with chloro and fluoro substituents exhibited remarkable anti-inflammatory effects, with activity comparable to the standard drug diclofenac (B195802). ijpsonline.com This activity is attributed to the semi-planar structure of the acridine nucleus, which allows for favorable interactions with biological receptors involved in inflammatory pathways. ijpsonline.com
| Biological Activity | Compound Class | Key Findings |
|---|---|---|
| Neuroprotective Effects | Acridine Derivatives (General) | Libraries of acridine derivatives are being screened for potential neuroprotective properties. science.gov |
| Anti-inflammatory Activity | N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine | Derivatives showed potent anti-inflammatory effects, comparable to diclofenac in preclinical assays. ijpsonline.com |
Structure Activity Relationship Sar Studies of 5,5 Dimethyl 5,6 Dihydrobenzo C Acridine Analogues
Influence of Substituent Position and Electronic Nature on Biological Activity
In a series of 7-substituted-5,6-dihydrobenzo[c]acridine derivatives designed as c-KIT promoter G-quadruplex binding ligands, the introduction of different groups at the 7-position was explored to enhance their anticancer properties. nih.gov While specific electronic effects of these substituents were not detailed in the provided abstract, the study highlights the importance of substitution at this position for biological activity. Further research on other acridine (B1665455) derivatives has indicated that introducing specific functional groups can lead to more potent biological activity. For example, in a series of 9-phosphorylated acridines, the nature of the substituents on the phosphorus atom played a crucial role in their ability to inhibit butyrylcholinesterase and β-amyloid self-aggregation. nih.gov
The introduction of an oxazine (B8389632) residue on the anilino rings of 9-anilinoacridine (B1211779) analogues resulted in significant antitumour activity. ijpsonline.com This suggests that bulky and electronically distinct substituents can confer potent cytotoxic effects. Moreover, SAR studies on acridine analogues as kinase inhibitors have revealed that specific structural differences can lead to highly selective and potent inhibitors. nih.govnih.gov For instance, modifications on the acridine scaffold allowed for the development of a potent haspin kinase inhibitor with high selectivity over DYRK2. nih.govnih.gov
While direct data on the 5,5-dimethyl substitution is sparse, the gem-dimethyl group at the 5-position likely serves to lock the conformation of the dihydroacridine ring, which can influence the planarity of the molecule and its interaction with DNA or other biological targets. The influence of substituents at other positions would then modulate this interaction.
Role of N-Methylation and Positive Charge Introduction on Binding Affinity and Stabilizing Ability
N-methylation of the acridine nitrogen at position 12 has been shown to be a critical modification that significantly impacts the binding affinity and stabilizing ability of 5,6-dihydrobenzo[c]acridine (B2594076) analogues, particularly in their interaction with G-quadruplex DNA structures.
In a study focused on c-myc G-quadruplex DNA, 12-N-methylated 5,6-dihydrobenzo[c]acridine derivatives exhibited stronger binding affinity and a greater stabilizing effect compared to their non-methylated counterparts. nih.gov This enhanced interaction was attributed to the methylated compounds being able to stack more effectively on the G-quartet surface. nih.gov The introduction of a positive charge through N-methylation is thought to facilitate stronger electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA.
Conversely, a study on 7-substituted-5,6-dihydrobenzo[c]acridine derivatives as c-KIT promoter G-quadruplex binding ligands presented a more nuanced picture. In this case, the 12-N-methylated derivatives, which also possess a positive charge, showed similar binding affinity but lower stabilizing ability for the c-KIT G-quadruplex DNA when compared to the non-methylated derivatives. nih.gov This suggests that the effect of N-methylation can be target-dependent, and while it may generally enhance binding, its impact on the stabilization of the G-quadruplex structure can vary.
The stability of the G-quadruplex itself can also influence the effects of methylation. The efficiency of DNA methylation can decrease as the stability of the G-quadruplex increases, and the topology of the G-quadruplex can also control the degree of methylation suppression. rsc.org
These findings underscore the importance of the positive charge and the steric bulk introduced by the methyl group in modulating the interaction with G-quadruplex DNA. The differing outcomes in the c-myc and c-KIT studies highlight the complexity of these interactions and the need for target-specific optimization of the lead compound.
Stereochemical Considerations in Biological Interactions
For instance, in the context of antiviral activity of acridinylaminoacid esters, an inversion of relative activity between enantiomers was observed when moving from in vivo to in vitro models, indicating that stereochemistry plays a crucial role in the biological activity of these compounds. researchgate.net
In a study of novel benzo[c]acridine-diones as tubulin polymerization inhibitors, molecular docking studies of the (R) and (S) isomers of a particularly active compound (4g) into the colchicine-binding site of tubulin were performed. researchgate.net The analysis revealed that the (R)-isomer performed better in overlaying with combretastatin (B1194345) A-4, a known tubulin inhibitor, and showed a more favorable binding energy compared to the (S)-isomer. researchgate.net This difference in binding was attributed to the formation of specific hydrogen bonds with amino acid residues in the binding pocket. researchgate.net
These examples from related acridine derivatives strongly suggest that the stereochemistry of analogues of 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine would also be a critical determinant of their biological activity. The presence of chiral centers, which could be introduced through substitution on the dihydroacridine ring or on side chains, would likely lead to enantiomers with different biological profiles.
Correlation between Physicochemical Parameters and Biological Response
The biological response of acridine derivatives is often correlated with their physicochemical properties, such as lipophilicity, electronic effects, and steric factors. Quantitative Structure-Activity Relationship (QSAR) and other in silico methods are valuable tools for understanding these correlations and for designing more potent and selective compounds.
A 3D-QSAR study performed on oxazine substituted 9-anilinoacridines demonstrated a correlation between the structural features and the antitumor activity of these compounds. ijpsonline.com Such studies help in identifying the key physicochemical properties that govern the biological activity. For many acridine derivatives, their planar structure is crucial for their ability to intercalate with DNA, a key mechanism for their anticancer effects. researchgate.net
In a study of novel 3,9-disubstituted acridines, a strong correlation was observed between the lipophilicity of the compounds (expressed as LogP) and their ability to stabilize the intercalation complex with calf thymus DNA, as measured by the binding constant KB. nih.gov This indicates that hydrophobicity plays a significant role in the DNA binding of these compounds. researchgate.net
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often employed to assess the drug-likeness of newly synthesized compounds. For a series of acridine-based N-acylhydrazone derivatives, their binding to human serum albumin (HSA) was studied, which is a critical parameter influencing the distribution and bioavailability of a drug. mdpi.comnih.gov
Advanced Material Applications and Photophysical Properties of Dimethylated Dihydrobenzoacridines
Applications in Organic Light-Emitting Diodes (OLEDs)
The unique photophysical properties of dimethylated dihydrobenzoacridine derivatives make them excellent candidates for use in OLEDs. Their rigid molecular framework and strong electron-donating capabilities are foundational to their performance as emitters in these devices. beilstein-journals.orgnih.gov
The creation of efficient and stable deep-blue emitting materials is a critical challenge in the realization of ultra-high-definition (UHD) OLED displays. rsc.org The dimethylated dihydrobenzoacridine structure serves as a novel and effective chromophore for this purpose. By fusing 9,9-dimethyl-9,10-dihydroacridine (DMAC) with an additional phenyl group, a rigid and planar molecular structure is formed. rsc.org This rigidity is key to achieving narrow-band emission, which is essential for high color purity. rsc.org
Functionalization of this core structure, for example with a cyano group, has yielded bipolar emitters that exhibit narrow-band emissions in the deep-blue region with high fluorescence quantum efficiencies. rsc.org A notable example derived from an isomeric core, 12,12-dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridine-3-carbonitrile (BACN), demonstrates an efficient deep-blue emission that peaks at 437 nm in a doped device, with a small full width at half maximum (FWHM) of 41 nm. rsc.org This results in a Commission International de L'Eclairage (CIE) coordinate of (0.153, 0.049), which aligns well with the standards for deep-blue color in display technology. rsc.orgresearchgate.net
Third-generation OLEDs utilize thermally activated delayed fluorescence (TADF) emitters to achieve internal quantum efficiencies of up to 100% by harvesting both singlet and triplet excitons. nih.gov The TADF mechanism relies on an efficient reverse intersystem crossing (RISC) from the lowest triplet state (T1) to the lowest singlet state (S1), which is facilitated by a very small energy gap (ΔEST) between these two states. rsc.orgrsc.org
The donor-acceptor (D-A) molecular design is a common strategy to achieve a small ΔEST. rsc.org Dihydrobenzoacridine moieties serve as potent electron donors. By combining these donor units with suitable electron-accepting units, it is possible to design effective TADF emitters. researchgate.netskku.edu For instance, novel hybrid donors have been developed by fusing dimethyl acridine (B1665455) with benzofuran or benzothiophene. skku.edu When these fused hybrid donors are linked to an acceptor like 2,4,6-triphenylpyrimidine (TPPM), the resulting molecules can exhibit small singlet-triplet energy gaps, leading to efficient TADF. researchgate.netskku.edu This strategic molecular design enables the development of high-performance sky-blue and green TADF OLEDs. rsc.orgskku.edu
Photoluminescence Quantum Yield Optimization and Efficiency Roll-Off Suppression
A high photoluminescence quantum yield (PLQY) is crucial for an efficient OLED emitter. Research has shown that dimethylated dihydrobenzoacridine derivatives can achieve high fluorescence quantum efficiencies. rsc.org
A significant challenge in OLED performance is "efficiency roll-off," where the external quantum efficiency (EQE) decreases at high brightness levels. Materials based on the dimethylated dihydrobenzoacridine core have shown remarkable ability to suppress this roll-off. rsc.org For example, a non-doped device based on 4-(12,12-dimethyl-7-phenyl-7,12-dihydrobenzo[a]acridin-3-yl)benzonitrile (BAPCN), an elaborated derivative of the core structure, exhibited a negligible EQE roll-off of only 4.4% at a high luminance of 10,000 cd m⁻². rsc.org This stability is attributed to the good and balanced carrier transporting properties of the material, which prevent exciton annihilation at high current densities. rsc.orgrsc.org
Electrochemical Properties and Charge Transport Characteristics
The electrochemical properties of these materials determine their suitability for charge injection and transport within an OLED device stack. These properties are typically investigated using cyclic voltammetry (CV). rsc.org From the onset of the oxidation and reduction potentials measured by CV, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated. beilstein-journals.orgrsc.org
For the bipolar emitters BACN and BAPCN, the HOMO energy level was estimated to be -5.12 eV for both compounds. rsc.org The LUMO levels were found to be -2.32 eV for BACN and -2.45 eV for BAPCN. rsc.org These energy levels indicate their potential for efficient hole and electron injection from adjacent layers in an OLED. The resulting electrochemical energy gaps (Egs) were calculated to be 2.80 eV and 2.67 eV, respectively. rsc.org Good charge transport characteristics are essential for reducing the device turn-on voltage and improving efficiency. rsc.orgbeilstein-journals.org Theoretical studies suggest that derivatives of this class can be good donor-acceptor semiconductors with effective hole transport capacity. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Energy Gap (eV) | Reference |
|---|---|---|---|---|
| BACN | -5.12 | -2.32 | 2.80 | rsc.org |
| BAPCN | -5.12 | -2.45 | 2.67 | rsc.org |
Spectral Properties and Emission Characteristics
The spectral properties of dimethylated dihydrobenzoacridines confirm their utility as narrow-band deep-blue emitters. Photophysical studies demonstrate that these emitters exhibit deep-blue emissions with high color purity. rsc.org
The emission spectrum of a doped OLED device using BACN as the emitter shows a peak at 437 nm. rsc.org A key feature is the narrowness of the emission band, characterized by a full width at half maximum (FWHM) of just 41 nm (or 0.26 eV). rsc.org This narrow emission is a direct result of the rigid molecular structure, which minimizes vibrational broadening. rsc.org In solution, these compounds also show strong deep-blue emission. rsc.org The combination of emission wavelength and narrow FWHM leads to highly saturated blue colors, as quantified by their CIE coordinates. rsc.org
| Compound/Device | Emission Peak (nm) | FWHM (nm) | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|
| BACN (Doped Device) | 437 | 41 | (0.153, 0.049) | rsc.org |
Future Research Directions and Potential Applications
Development of Novel 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-based Chemical Probes
The inherent photophysical properties of the acridine (B1665455) core suggest that this compound could serve as a valuable scaffold for the design of novel chemical probes. Acridine derivatives are known to exhibit fluorescence, a property that is fundamental to the development of probes for bioimaging and sensing applications. Future research could focus on functionalizing the this compound backbone with specific recognition moieties to create probes that can selectively bind to and report on the presence of biomolecules such as proteins, nucleic acids, or small-molecule analytes.
For instance, the development of fluorescent probes for detecting specific DNA structures is an area of active investigation. Derivatives of the related 5,6-dihydrobenzo[c]acridine (B2594076) have been explored as ligands for G-quadruplex DNA, suggesting that the 5,5-dimethyl variant could be similarly modified to create selective probes for these and other nucleic acid structures. nih.govnih.gov The introduction of the dimethyl groups at the 5-position may offer advantages in terms of photostability and quantum yield, which are critical parameters for sensitive detection.
Table 1: Potential Modifications for Chemical Probe Development
| Position for Functionalization | Potential Recognition Moiety | Target Analyte |
| 7-position | Amino acids, peptides | Specific enzymes or receptors |
| Aromatic rings | Biotin, other small molecules | Avidin, specific cellular targets |
| Nitrogen atom (N-12) | Metal chelators | Metal ions |
Integration into Multi-Targeting Approaches for Complex Biological Systems
The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders. jppres.comnih.gov The rigid, polycyclic structure of this compound provides a versatile scaffold that can be decorated with various pharmacophores to interact with multiple targets.
Acridine derivatives have a rich history in medicinal chemistry, with many exhibiting anticancer properties through mechanisms such as DNA intercalation and topoisomerase inhibition. researchgate.netnih.gov Building on this, future research could explore the synthesis of this compound derivatives that not only target DNA but also inhibit key enzymes involved in cancer cell proliferation or survival. This multi-pronged approach could lead to more effective and durable therapeutic responses. jppres.com
In the context of neurodegenerative diseases like Alzheimer's, where multiple factors contribute to disease progression, a multi-target approach is particularly attractive. nih.gov The acridine scaffold has been a key component in the design of molecules that target acetylcholinesterase, amyloid-β aggregation, and other relevant pathways. nih.gov The this compound core could be a starting point for developing novel multi-target ligands for Alzheimer's and other complex neurological conditions.
Advanced Synthetic Strategies for Complex Architectures
The full potential of this compound can only be realized through the development of advanced and efficient synthetic methods to create a diverse range of derivatives. While classical methods for the synthesis of benzo[c]acridines exist, future research will likely focus on more modern and versatile techniques. doaj.orgresearchgate.net
One promising avenue is the use of C-H bond activation, a powerful tool in organic synthesis that allows for the direct functionalization of carbon-hydrogen bonds. researchgate.net This approach can be used to introduce a wide variety of substituents onto the aromatic rings of the this compound scaffold, enabling the rapid generation of libraries of compounds for biological screening. The regioselectivity of these reactions will be a key area of investigation to ensure precise control over the final molecular architecture.
Furthermore, the development of novel catalytic systems for the construction of the core benzo[c]acridine ring system itself is an ongoing area of research. Greener and more atom-economical synthetic routes will be crucial for the sustainable production of these compounds for various applications.
Table 2: Comparison of Synthetic Strategies
| Synthetic Strategy | Advantages | Challenges |
| Classical Condensation Reactions | Well-established, readily available starting materials | Often require harsh reaction conditions, limited scope |
| C-H Bond Activation | High atom economy, direct functionalization | Catalyst development, control of regioselectivity |
| Catalytic Cyclization Reactions | Potential for high efficiency and stereoselectivity | Catalyst design and optimization |
Exploration of New Application Domains beyond Biomedical and Optoelectronic Fields
While the primary focus of research on acridine derivatives has been in the biomedical and, to a lesser extent, optoelectronic fields, the unique properties of the this compound scaffold suggest its potential in other areas.
One intriguing possibility is in the field of materials science. The planar, aromatic nature of the acridine core could be exploited in the design of new organic electronic materials. However, moving beyond this, there is potential for application in areas such as corrosion inhibition. Acridine derivatives have been shown to be effective corrosion inhibitors for various metals and alloys. nih.gov The nitrogen atom and the π-electron system of the acridine ring can interact with metal surfaces, forming a protective layer that prevents corrosion. The this compound core could be functionalized with groups that enhance its adsorption onto metal surfaces, leading to the development of highly effective and environmentally friendly corrosion inhibitors.
Another potential application is in the development of chemical sensors. The fluorescence of the acridine core can be quenched or enhanced upon interaction with specific analytes. By incorporating this compound into polymer matrices or onto solid supports, it may be possible to create robust and sensitive sensors for the detection of a variety of chemical species.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine, and how do reaction conditions influence yield?
- The Bernthsen acridine synthesis is a foundational method, involving condensation of diarylamines with carboxylic acids or anhydrides under acidic conditions (e.g., ZnCl₂ or polyphosphoric acid). Optimal yields require precise temperature control (200–270°C for ZnCl₂ vs. lower temperatures for polyphosphoric acid) and extended reaction times . For derivatives like 5,5-dimethyl variants, substituent compatibility must be validated to avoid side reactions (e.g., demethylation or ring-opening). Purity can be enhanced via recrystallization using ethanol or acetonitrile.
Q. How can researchers characterize the structural and electronic properties of this compound?
- X-ray crystallography (monoclinic P21/c space group, β = 130.823°, a = 6.8324 Å) provides definitive structural confirmation, including bond angles and packing motifs . UV-Vis spectroscopy (λmax ~350–400 nm) and fluorescence spectroscopy (emission in visible range) reveal electronic transitions linked to the acridine core and substituents . DFT calculations can model HOMO-LUMO gaps to predict reactivity and photophysical behavior.
Q. What preliminary assays are suitable for evaluating its DNA-binding potential?
- UV-Vis titration with calf thymus DNA or synthetic oligonucleotides quantifies intercalation via hypochromism and bathochromic shifts. Scatchard analysis (binding constant ) and thermal denaturation studies () differentiate intercalation from groove binding . For specificity, use FRET-based assays with fluorescently labeled G-quadruplex DNA to probe interactions with c-KIT promoter regions .
Advanced Research Questions
Q. How do contradictory results in DNA-binding affinity across studies arise, and how can they be resolved?
- Discrepancies often stem from variations in buffer conditions (ionic strength, pH) or DNA topology (e.g., duplex vs. G-quadruplex). For example, Guo et al. (2017) reported higher affinity for G-quadruplex DNA ( = 0.8 µM) compared to duplex DNA ( = 12 µM) due to planar chromophore stacking . To resolve contradictions, standardize experimental protocols (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl for G-quadruplex studies) and validate using orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies optimize the compound’s selectivity for cancer-related targets (e.g., c-Myc or c-KIT promoters)?
- Structure-activity relationship (SAR) studies reveal that 7-substituted derivatives with electron-withdrawing groups (e.g., -NO₂) enhance G-quadruplex stabilization by increasing π-π stacking and hydrogen bonding . Molecular dynamics simulations can predict substituent effects on binding pockets. Experimentally, competitive EMSA assays with mutant DNA sequences identify critical interaction sites.
Q. How can analytical challenges in quantifying trace amounts of this compound in biological matrices be addressed?
- HPLC with fluorescence detection (ex/em: 350/450 nm) offers sensitivity down to 0.1 ng/mL. To mitigate temperature-induced variability (e.g., -17% peak area shift per 5°C), use detectors with constant liquid-temperature control (error <1%) . For complex matrices, employ solid-phase extraction (SPE) with C18 cartridges and validate recovery rates via spike-and-recovery experiments.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
